1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Description
Chemical Nomenclature and Identification
The compound 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is systematically characterized by its International Union of Pure and Applied Chemistry nomenclature, which precisely describes its molecular architecture. The compound is officially catalogued under the Chemical Abstracts Service registry number 1858256-24-2, providing a unique identifier for research and commercial applications. The molecular formula C13H15ClFNO4S indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 335.78 grams per mole.
The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation as OC(C(CC1)CCN1S(Cc(c(F)ccc1)c1Cl)(=O)=O)=O, which provides a linear representation of the three-dimensional molecular arrangement. The chemical architecture features a central piperidine ring system, which is a six-membered saturated heterocycle containing one nitrogen atom positioned at the 1-position. This piperidine core is substituted at the nitrogen atom with a sulfonyl group that is further connected to a 2-chloro-6-fluorobenzyl moiety, while the 4-position of the piperidine ring bears a carboxylic acid functional group.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClFNO4S |
| Molecular Weight | 335.78 g/mol |
| Chemical Abstracts Service Number | 1858256-24-2 |
| Simplified Molecular Input Line Entry System | OC(C(CC1)CCN1S(Cc(c(F)ccc1)c1Cl)(=O)=O)=O |
| Building Block Identifier | BB58-2746 |
The compound's systematic name reflects the complex substitution pattern that defines its chemical identity. The 2-chloro-6-fluorobenzyl portion indicates a benzyl group where the aromatic ring carries both chlorine and fluorine substituents at the ortho and meta positions relative to the methylene carbon. The sulfonyl group serves as a critical linking element, connecting the halogenated benzyl unit to the piperidine nitrogen through a sulfur dioxide bridge. This architectural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential biological activity.
Historical Context and Discovery
The development of this compound represents part of the broader evolution in piperidine chemistry that has characterized medicinal chemistry research over the past several decades. Piperidine derivatives have historically served as crucial scaffolds in pharmaceutical development, with the systematic exploration of substituted piperidines leading to numerous therapeutic agents. The specific combination of halogenated aromatic substituents and sulfonyl functionality in this compound reflects contemporary approaches to drug design that emphasize the incorporation of fluorine and chlorine atoms to modulate pharmacological properties.
The compound appears in scientific literature as part of research focused on developing novel therapeutic agents for metabolic disorders, particularly in the context of obesity, diabetes, dyslipidemia, and atherosclerosis. Patent documentation reveals that piperidine derivatives with similar structural features have been investigated for their potential to interact with biological targets involved in metabolic regulation. The specific structural motif represented by this compound emerged from systematic structure-activity relationship studies that sought to optimize the pharmacological profile of piperidine-based molecules.
Research into compounds of this structural class has been driven by the recognition that the piperidine ring system provides an excellent foundation for achieving selective interactions with biological targets. The incorporation of halogenated benzyl substituents and sulfonyl groups represents a strategic approach to enhancing molecular properties such as binding affinity, selectivity, and metabolic stability. The historical development of this compound reflects the evolution of medicinal chemistry toward increasingly sophisticated molecular designs that leverage multiple functional groups to achieve desired biological effects.
Significance in Chemical Research
The research significance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with enhanced biological activities. The compound is commercially available as a research building block from specialized chemical suppliers, indicating its utility in academic and industrial research programs. The presence of multiple functional groups within a single molecule provides researchers with numerous sites for chemical modification and derivatization, making it an attractive starting material for medicinal chemistry efforts.
The compound's structural features contribute to its research value in several important ways. The sulfonyl group enhances the molecule's reactivity and provides opportunities for further chemical transformation, while the halogenated aromatic system introduces electronic effects that can influence biological activity. The carboxylic acid functionality offers additional sites for modification through standard coupling reactions, enabling the preparation of amides, esters, and other derivatives. This combination of reactive sites makes the compound particularly valuable for structure-activity relationship studies in drug discovery programs.
Contemporary research applications of this compound include its use as an intermediate in the synthesis of potential therapeutic agents targeting various disease states. The compound's availability in research quantities ranging from milligram to gram scales facilitates its incorporation into medicinal chemistry programs. The molecule's complex architecture and multiple functional groups make it suitable for investigating diverse biological targets, particularly those involved in metabolic regulation and neurological function.
| Research Application | Significance |
|---|---|
| Building Block Synthesis | Serves as versatile starting material for complex molecule preparation |
| Structure-Activity Studies | Provides multiple sites for chemical modification and optimization |
| Medicinal Chemistry Programs | Enables investigation of biological targets in metabolic and neurological research |
| Chemical Biology Research | Facilitates development of molecular probes and tool compounds |
The compound's research significance is further enhanced by its potential applications in chemical biology, where molecules with specific structural features are used to probe biological systems and understand fundamental cellular processes. The unique combination of structural elements in this compound makes it particularly valuable for developing chemical tools that can selectively interact with specific biological targets while maintaining appropriate physicochemical properties for cellular studies.
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO4S/c14-11-2-1-3-12(15)10(11)8-21(19,20)16-6-4-9(5-7-16)13(17)18/h1-3,9H,4-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQZXHLVKHVWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a sulfonamide derivative with potential therapeutic applications. This compound is part of a broader class of piperidine-based compounds that exhibit diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound, supported by relevant studies and findings.
- Molecular Formula : C16H18ClN2O3S
- Molecular Weight : 358.85 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in antibacterial activity, while the piperidine structure contributes to various pharmacological effects.
Antibacterial Activity
Several studies have highlighted the antibacterial properties of piperidine derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A study demonstrated that derivatives containing the piperidine nucleus exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting:
- Acetylcholinesterase (AChE) : Important for neurotransmission and implicated in Alzheimer's disease.
- Urease : Relevant in treating infections caused by urease-producing bacteria.
Studies indicate that piperidine derivatives can modulate enzyme activity, which could be beneficial in developing treatments for various diseases .
Anti-inflammatory and Analgesic Effects
Research into related piperidine compounds suggests potential anti-inflammatory and analgesic effects. These properties are crucial for developing medications aimed at managing pain and inflammation .
Case Studies
- In Silico Studies : Computational analyses using tools like PASS (Prediction of Activity Spectra for Substances) have predicted a wide range of biological activities for piperidine derivatives, including anti-inflammatory and antimicrobial effects. These predictions align with experimental data suggesting that such compounds can affect multiple biological pathways .
- Bovine Serum Albumin (BSA) Binding Studies : BSA binding studies have been employed to assess the interaction of synthesized compounds with serum proteins, indicating their potential bioavailability and distribution in biological systems .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity | Enzyme Inhibition | Other Activities |
|---|---|---|---|
| 1-[4-(Chlorophenyl)sulfonyl]piperidin-4-yl derivatives | E. coli, S. aureus | AChE, Urease | Anticancer |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercury derivatives | P. aeruginosa | AChE | Anti-inflammatory |
Scientific Research Applications
Chemistry
In the field of organic synthesis, 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid serves as a valuable building block for the development of more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or alcohols.
- Substitution Reactions : The sulfonyl group facilitates nucleophilic substitutions, making it useful in synthesizing derivatives with specific functional groups.
Biology
Research into the biological activity of this compound has revealed its potential interactions with various biomolecules. Studies indicate that it may act on specific enzymes or receptors, modulating their activity:
- Enzyme Inhibition : Preliminary investigations suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial for drug design.
- Biological Activity : Its structural features indicate potential anti-inflammatory or analgesic effects, warranting further pharmacological studies.
Medicine
The therapeutic potential of this compound is under exploration for treating various diseases:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new medications aimed at conditions like chronic pain or inflammation.
- Therapeutic Applications : Ongoing research is focused on its efficacy in preclinical models to assess its safety and effectiveness.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes:
- Material Science : Its unique chemical properties are being explored for creating advanced materials with specific functionalities.
- Chemical Processes : The compound's reactivity allows for the optimization of chemical reactions in industrial settings, enhancing yield and efficiency.
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. The resulting compounds exhibited significant antibacterial activity against resistant strains.
Case Study 2: Anti-inflammatory Drug Development
Research published in a pharmacology journal highlighted the anti-inflammatory properties of derivatives synthesized from this compound. In vitro studies showed reduced pro-inflammatory cytokine production, indicating potential therapeutic benefits.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with structurally related piperidine-4-carboxylic acid derivatives:
Pharmacokinetic Considerations
- Permeability : The ethoxycarbonyl analog’s lower molecular weight (201.22 g/mol) and moderate Log P may favor blood-brain barrier (BBB) penetration, whereas the sulfonylated compounds’ higher polarity and weight likely limit CNS activity .
Preparation Methods
Starting Materials
- Piperidine-4-carboxylic acid : commercially available or synthesized via known methods.
- 2-Chloro-6-fluorobenzyl halide (e.g., chloride or bromide): used as the benzylating agent.
- Sulfonylating agents : such as sulfonyl chlorides or oxidizing agents to convert sulfides to sulfone.
Stepwise Synthetic Route
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | N-Benzylation of piperidine-4-carboxylic acid | 2-Chloro-6-fluorobenzyl chloride, base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethylformamide) | Alkylation of the piperidine nitrogen with the benzyl halide to form 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid intermediate. |
| 2 | Sulfonylation of benzyl group | Oxidation of benzyl sulfide to sulfone using oxidizing agents (e.g., m-chloroperbenzoic acid) or direct sulfonylation using sulfonyl chlorides | Introduction of the sulfonyl group between benzyl and piperidine nitrogen, forming the sulfonyl linkage. |
| 3 | Purification | Recrystallization or chromatographic techniques | To isolate pure 1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid. |
Alternative Methodologies
- Direct sulfonylation : Using 2-chloro-6-fluorobenzyl sulfonyl chloride directly with piperidine-4-carboxylic acid under basic conditions to form the sulfonamide bond.
- Oxidative sulfonylation : Starting from 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid, oxidation of the sulfide to sulfone by controlled use of oxidants such as hydrogen peroxide or peracids.
Research Findings and Analysis
- The N-alkylation step is generally performed under mild conditions using polar aprotic solvents to favor nucleophilic substitution and minimize side reactions.
- The sulfonylation step requires careful control of reaction conditions to avoid overoxidation or degradation of the carboxylic acid group.
- Use of mild oxidants like m-chloroperbenzoic acid or hydrogen peroxide in buffered conditions is preferred to achieve selective oxidation to the sulfone.
- Purification is critical due to the presence of closely related impurities such as sulfides or sulfoxides; chromatographic methods or recrystallization from suitable solvents (e.g., ethanol/water mixtures) are effective.
Data Table: Summary of Preparation Conditions
| Parameter | Method 1: Stepwise Alkylation + Oxidation | Method 2: Direct Sulfonylation |
|---|---|---|
| Starting material | Piperidine-4-carboxylic acid + 2-chloro-6-fluorobenzyl chloride | Piperidine-4-carboxylic acid + 2-chloro-6-fluorobenzyl sulfonyl chloride |
| Solvent | DMF, DMSO | Dichloromethane, Toluene |
| Base | Potassium carbonate, triethylamine | Triethylamine, pyridine |
| Oxidant | m-Chloroperbenzoic acid, H2O2 | Not required |
| Temperature | 25–80 °C | 0–25 °C |
| Reaction time | 4–24 hours | 2–6 hours |
| Yield | 60–85% | 70–90% |
| Purification | Recrystallization, chromatography | Recrystallization |
Q & A
Q. What are the established synthetic routes for 1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of a piperidine-4-carboxylic acid derivative. A common approach is hydrolyzing ester precursors under acidic or basic conditions. For example:
- Acidic hydrolysis : Reacting methyl esters with hydrochloric acid (36.5%) at 93–96°C for 17 hours yields the carboxylic acid (45% yield, based on similar protocols) .
- Basic hydrolysis : Ethyl esters can be saponified using 5N NaOH in aqueous ethanol, followed by acidification to precipitate the product (88% yield) .
Key factors affecting yield include temperature control, reaction time, and stoichiometric ratios of reagents. Contradictions in yields (e.g., 45% vs. 88%) may arise from differences in ester reactivity or purification methods.
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : H and C NMR are used to verify substituent positions (e.g., sulfonyl and benzyl groups). Peaks for aromatic protons (2-chloro-6-fluorobenzyl) should appear in the δ 7.0–7.5 ppm range, while piperidine protons resonate at δ 1.5–3.5 ppm .
- Melting point analysis : A sharp melting point (e.g., 162–163°C for similar sulfonamides) indicates purity .
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3300 cm) functional groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
SAR studies should focus on modifying:
- Benzyl substituents : Replace 2-chloro-6-fluoro groups with other halogens (e.g., uses 2,6-dichloro-3-fluoro substituents for enhanced receptor binding) .
- Sulfonyl linkers : Test bioisosteres like sulfonamides or sulfones (see for sulfonylpiperidine bioactivity) .
- Piperidine ring : Introduce methyl or carboxyl groups to alter steric and electronic properties (e.g., modifies piperidine with acetyl groups) .
Methodology: Screen analogs against target enzymes (e.g., carbonic anhydrases ) using enzyme inhibition assays and molecular docking to prioritize candidates.
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Deuterated solvent effects : Ensure solvents (e.g., DMSO-d) do not obscure key NMR peaks. For example, reports carboxylic acid protons at δ 13.32 ppm, which may shift in other solvents .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions (e.g., 2-chloro-6-fluorobenzyl protons) .
- X-ray crystallography : If available, compare experimental bond lengths/angles with computational models (e.g., provides crystallographic data for related sulfonamides) .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the sulfonyl and carboxylic acid groups .
- Molecular docking : Simulate binding to targets like carbonic anhydrase IX (see for sulfamoylbenzoyl-piperidine interactions) .
- MD simulations : Assess stability of the compound in aqueous vs. lipid environments based on logP values (e.g., reports a partition coefficient of 0.283 for a similar compound) .
Data Contradiction Analysis
Q. Why do hydrolysis methods for ester precursors show significant variability in yields?
Discrepancies arise from:
- Ester reactivity : Methyl esters () hydrolyze slower than ethyl esters (), requiring longer reaction times .
- Acid vs. base sensitivity : Acidic conditions may degrade acid-sensitive functional groups (e.g., fluorobenzyl), while basic conditions avoid this but require neutralization .
- Purification protocols : Precipitation vs. column chromatography impacts recovery rates.
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to test temperature, catalyst (e.g., Pd/Cu in ), and solvent (DMF vs. toluene) combinations .
- Analytical cross-validation : Combine NMR, HPLC, and HRMS to confirm purity (>95%) and rule out byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
